molecular formula C28H20N2 B1642267 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene

9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene

Cat. No.: B1642267
M. Wt: 384.5 g/mol
InChI Key: MUGVFODJPVTKOB-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene is an organic compound known for its unique electronic and photophysical properties. It is a derivative of anthracene, where two pyridylvinyl groups are attached to the 9 and 10 positions of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of solvents like dichloromethane or methanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .

Scientific Research Applications

9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene exerts its effects is primarily through its electronic structure. The compound acts as an electron donor-acceptor system, where the pyridyl groups facilitate charge transfer. This charge transfer is crucial for its applications in electronic and photonic devices. The interaction with metal surfaces can lead to effective charge separation, enhancing its performance in devices like OLEDs .

Comparison with Similar Compounds

Uniqueness: 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene is unique due to its pyridylvinyl groups, which enhance its electron donor-acceptor properties and make it highly suitable for applications in organic electronics and photonics. Its ability to form stable complexes with metals and its strong fluorescence make it stand out among similar compounds .

Properties

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-2-[10-[(E)-2-pyridin-4-ylethenyl]anthracen-9-yl]ethenyl]pyridine

InChI

InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H/b11-9+,12-10+

InChI Key

MUGVFODJPVTKOB-WGDLNXRISA-N

Isomeric SMILES

C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=NC=C4)C=CC=C3)/C=C/C5=CC=NC=C5

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5

Origin of Product

United States

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